

# Introduction: The Strategic Imperative of Modified Amino Acids

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## Compound of Interest

Compound Name: *Fmoc-N-Me-Orn(Boc)-OH*

Cat. No.: B1447792

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In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic class, offering high specificity and potent biological activity.[1][2] However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations.[3] Among these, N-methylated amino acids are particularly powerful tools, known to enhance enzymatic resistance, improve cell permeability, and modulate conformation.[4][5]

This guide provides an in-depth technical overview of **Fmoc-N-Me-Orn(Boc)-OH**, a sophisticated building block designed for the precise incorporation of an N-methylated ornithine residue. We will explore the causality behind its design, the technical challenges associated with its use, and field-proven protocols for its successful application in solid-phase peptide synthesis (SPPS).

At its core, the utility of **Fmoc-N-Me-Orn(Boc)-OH** stems from two key features:

- **N $\alpha$ -Methylation:** The methyl group on the alpha-amine backbone sterically shields the adjacent peptide bond from enzymatic cleavage, significantly increasing the peptide's half-life.
- **Orthogonal Protection:** The molecule is equipped with two chemically distinct protecting groups. The  $\alpha$ -amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the  $\delta$ -amino group of the ornithine side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[6][7] This orthogonal scheme is fundamental,

allowing for the selective removal of one group without affecting the other, which is essential for stepwise peptide elongation and complex modifications like side-chain cyclization.[3][7]

## Physicochemical & Structural Data

A thorough understanding of the building block's properties is critical for its effective use.

Property	Value	Source
IUPAC Name	(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid	PubChem[8]
CAS Number	1793105-28-8	PubChem[8]
Molecular Formula	C <sub>26</sub> H <sub>32</sub> N <sub>2</sub> O <sub>6</sub>	PubChem[8]
Molecular Weight	468.5 g/mol	PubChem[8]
Appearance	White to off-white solid	Generic
Solubility	Soluble in DMF, NMP, DCM	Generic
Storage	2-8°C	Sigma-Aldrich

## Conceptual Synthesis Pathway

While end-users typically purchase this reagent, understanding its synthesis provides insight into its stability and handling. The synthesis of orthogonally protected amino acids is a multi-step process. For Fmoc-L-Orn(Boc)-OH, a general route involves the selective protection of the side-chain amine with a Boc group, followed by the introduction of the Fmoc group at the alpha-amine using a reagent like Fmoc-OSu.[9] The N-methylation step adds complexity, often requiring specialized conditions to selectively methylate the alpha-amine without affecting the side chain.

## Application in Solid-Phase Peptide Synthesis (SPPS): A Methodological Deep Dive

The incorporation of **Fmoc-N-Me-Orn(Boc)-OH** into a growing peptide chain is a non-trivial step that requires significant optimization compared to standard amino acid coupling.

## The Core Challenge: Steric Hindrance

The primary obstacle in coupling N-methylated amino acids is the profound steric hindrance around the alpha-amine.<sup>[5][10]</sup> The presence of the N-methyl group, combined with the bulky Fmoc protector, makes the nucleophilic attack on the activated carboxyl group of the incoming amino acid significantly more difficult. This can lead to low coupling yields and deletion sequences.<sup>[5][10]</sup> Consequently, standard coupling conditions are often insufficient.

## Optimized Coupling Reagents and Protocols

To overcome steric hindrance, highly reactive coupling reagents are required. While reagents like HBTU can be less effective, uronium/aminium salts such as HATU or phosphonium salts like PyBOP and PyAOP are the reagents of choice.<sup>[4][11][12]</sup>

Reagent	Class	Key Advantages	Considerations
HATU	Uronium/Aminium Salt	Highly reactive, very effective for hindered couplings. <sup>[4]</sup>	Must be used with a non-nucleophilic base like DIPEA.
HCTU	Uronium/Aminium Salt	Less effective than HATU for N-methyl amino acids. <sup>[4]</sup>	Can be a more cost-effective option for less difficult couplings.
PyBOP/PyAOP	Phosphonium Salt	Excellent for hindered couplings, particularly N-methyl to N-methyl. <sup>[4][11]</sup>	Generates phosphine oxide byproducts.
BOP-Cl	Phosphonium Salt	Reported as useful for N-methylated amino acid couplings. <sup>[4][13]</sup>	Less commonly used in modern automated synthesis.

## Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the incorporation of **Fmoc-N-Me-Orn(Boc)-OH**.

Reagents:

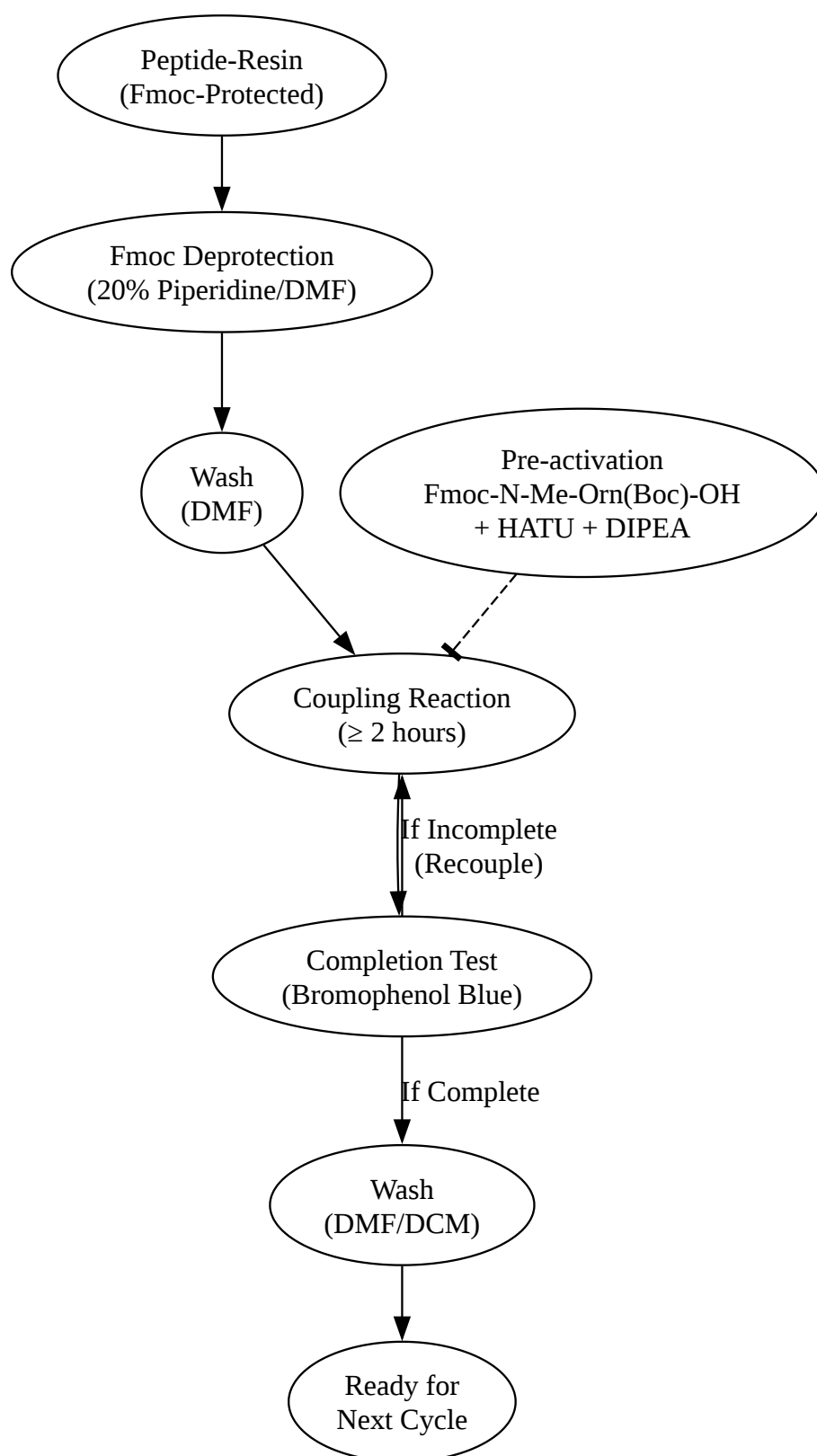
- Peptide-resin with free N-terminal amine
- **Fmoc-N-Me-Orn(Boc)-OH** (4 equivalents based on resin substitution)
- HATU (4 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
- N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

- Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes.[\[4\]](#)
- Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[\[5\]](#)
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. [\[5\]](#)
- Activation Solution: In a separate vessel, dissolve **Fmoc-N-Me-Orn(Boc)-OH** and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 5 minutes at room temperature.[\[4\]](#)
- Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.[\[4\]](#)
- Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult sequences, this time may be extended, or a "double coupling" (repeating steps 4-6) may be necessary.[\[4\]](#)[\[5\]](#)
- Monitoring: After the coupling time, take a small sample of resin beads to check for reaction completion (see next section).

- Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM, to prepare for the next cycle.

## Workflow for Incorporating Fmoc-N-Me-Orn(Boc)-OH



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Caption: Orthogonal deprotection of **Fmoc-N-Me-Orn(Boc)-OH**.

## Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This self-validating guide provides solutions to common problems.

Problem	Probable Cause(s)	Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test)	1. Insufficient reaction time. 2. Low reactivity of coupling reagents. 3. Peptide aggregation on resin.	1. Double Couple: Re-expose the resin to a fresh solution of activated Fmoc-N-Me-Orn(Boc)-OH. <a href="#">[5]</a> 2. Increase Time/Temp: Extend coupling time (e.g., 4h or overnight) or cautiously increase temperature to 40-50°C. <a href="#">[14]</a> 3. Change Solvent: Switch from DMF to NMP, which is better at disrupting aggregation. <a href="#">[14]</a>
Racemization	1. Prolonged pre-activation time. 2. Use of overly strong base or excessive base.	1. Minimize pre-activation time to 5 minutes. 2. Ensure precise stoichiometry of DIPEA; avoid excess. 3. Avoid elevated temperatures unless necessary. <a href="#">[6]</a>
Deletion of Residue (Confirmed by Mass Spec)	Severe steric hindrance; failed coupling followed by successful coupling of the subsequent amino acid.	1. Implement the most potent coupling conditions from the start (HATU/NMP). 2. Consider microwave-assisted synthesis to drive difficult couplings to completion. <a href="#">[14]</a>

## Conclusion and Future Outlook

**Fmoc-N-Me-Orn(Boc)-OH** is a highly specialized and powerful reagent for the synthesis of advanced peptides. While its use presents challenges, primarily due to steric hindrance, these

can be reliably overcome through the selection of appropriate high-reactivity coupling reagents, modified reaction monitoring, and optimized protocols. The strategic incorporation of N-methylated ornithine residues enables the development of peptide therapeutics with superior stability, constrained conformations, and enhanced biological activity, making this building block an indispensable tool for researchers at the forefront of drug development.

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